molecular formula C15H14N2O4S B8038141 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

Cat. No.: B8038141
M. Wt: 318.3 g/mol
InChI Key: NCNRHFGMJRPRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-, commonly known as Belinostat (PXD101), is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Its molecular formula is C₁₅H₁₄N₂O₄S (molecular weight: 318.35 g/mol), and it features a propenamide backbone with a hydroxamic acid (–NHOH) group and a phenylsulfamoyl (–SO₂NHPh) substituent . Belinostat exhibits potent HDAC inhibitory activity (IC₅₀ = 27 nM in vitro) and has been clinically evaluated for cancer therapy, particularly in cisplatin-resistant tumors . Its poor aqueous solubility (soluble in DMSO but insoluble in water or ethanol) necessitates specialized formulations for therapeutic use .

Properties

IUPAC Name

N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

866323-14-0 (E Isomer)
Record name Belinostat (Non-Stereospecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414864009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414864-00-9
Record name N-Hydroxy-3-(3-phenylsulfamoylphenyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414864-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat (Non-Stereospecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414864009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]- is a compound recognized for its significant biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H14N2O4S
  • CAS Number : 866323-14-0

As an HDAC inhibitor, 2-Propenamide functions by disrupting the normal function of histone deacetylases, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, the compound promotes the acetylation of histones and non-histone proteins, leading to altered transcriptional activity that can induce apoptosis in cancer cells.

Antiproliferative Effects

Research has demonstrated that 2-Propenamide exhibits potent antiproliferative effects across various cancer cell lines. The following table summarizes findings from key studies:

StudyCell LineIC50 (nM)Observations
HCT116 (colon)<750Significant dose-related activity observed
A549 (lung)<750Induced apoptosis in treated cells
Various carcinoma lines<400Potent enzyme inhibition noted

Clinical Applications

Belinostat, the clinical name for 2-Propenamide, is currently approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Its efficacy in this context has been attributed to its ability to induce cell cycle arrest and apoptosis in malignant cells.

Case Study 1: Efficacy in PTCL

In clinical trials involving patients with PTCL, belinostat demonstrated a manageable safety profile and efficacy in patients who had not responded adequately to first-line therapies. The results indicated a significant improvement in overall response rates compared to historical controls.

Case Study 2: Mechanistic Insights

A study focused on the mechanistic pathways activated by belinostat revealed that it not only inhibits HDACs but also affects signaling pathways such as p53 and NF-kB, which are critical for cell survival and proliferation. This dual action enhances its potential as an anticancer agent.

Safety Profile

Belinostat has been associated with various side effects, including thrombocytopenia and fatigue. However, its overall safety profile is considered manageable within a clinical setting.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • Belinostat is primarily indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) . It has been shown to be effective in patients who have not responded adequately to first-line therapies .
    • Clinical trials have demonstrated its efficacy in inducing responses in PTCL patients, leading to its approval by the FDA .
  • Combination Therapy
    • Research indicates that Belinostat may enhance the effectiveness of other anticancer agents when used in combination therapy. For instance, studies have explored its synergistic effects with other chemotherapeutic drugs in various cancer types .
  • Research on Other Malignancies
    • Beyond PTCL, Belinostat is being investigated for potential applications in treating other malignancies such as breast cancer and leukemia. Its ability to modulate gene expression makes it a candidate for further exploration in these areas .

Case Studies

Case Study 1: Efficacy in Peripheral T-cell Lymphoma
A pivotal clinical trial assessed the efficacy of Belinostat in patients with relapsed PTCL. The study reported an overall response rate of approximately 25%, with some patients experiencing significant tumor reduction. Adverse effects were manageable, primarily including fatigue and nausea .

Case Study 2: Combination with Chemotherapy
Another study evaluated the effects of combining Belinostat with standard chemotherapy regimens in patients with acute myeloid leukemia (AML). Results indicated improved survival rates and response times compared to chemotherapy alone, suggesting that Belinostat may enhance treatment outcomes in AML .

Data Table: Summary of Applications

Application AreaDescriptionClinical Evidence
Cancer TreatmentApproved for relapsed/refractory PTCLFDA approved; 25% response rate in clinical trials
Combination TherapyEnhances efficacy when used with other anticancer agentsImproved outcomes observed in AML studies
Research on Other CancersInvestigated for use in breast cancer and leukemiaOngoing clinical trials exploring efficacy

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2.1 Panobinostat (FARYDAK®)
  • Structure: Panobinostat (C₂₁H₂₃N₃O₂) shares the hydroxamic acid group critical for HDAC inhibition but incorporates an indole-containing side chain instead of the phenylsulfamoyl group .
  • Activity: Both compounds target HDACs, but Panobinostat’s indole moiety may enhance binding to Class I/II HDACs, broadening its therapeutic scope .
  • Physicochemical Properties: Unlike Belinostat, Panobinostat is formulated as a lactate salt to improve water solubility for intravenous administration .
2.2 2-Propenamide, N-Hydroxy-3-Phenyl- (CAS 3669-32-7)
  • Structure: This simpler analog (C₉H₉NO₂) lacks the phenylsulfamoyl group, retaining only the hydroxamic acid and a phenyl group .
  • Activity: The absence of the sulfonamide group reduces HDAC affinity, resulting in lower potency compared to Belinostat .
  • Solubility: Limited solubility in polar solvents restricts its pharmacological utility .
2.3 Fluorinated Derivative (CAS 137474-10-3)
  • Structure : This compound (C₂₂H₁₉FN₂O₄S) introduces a fluoro and hydroxyl group on the phenyl ring and an N-methyl substitution .
  • Activity : Fluorination may enhance metabolic stability and bioavailability, while the N-methyl group could alter pharmacokinetics .
  • Potential: Preliminary data suggest comparable HDAC inhibition, but clinical studies are needed .
2.4 Hydroxamic Acids from
  • Examples : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7) .
  • Structure : These compounds feature smaller alkyl/aryl groups instead of the phenylsulfamoyl moiety.
  • Activity: Their simpler structures correlate with lower HDAC selectivity and potency compared to Belinostat .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features HDAC IC₅₀ (nM) Solubility Profile
Belinostat (PXD101) C₁₅H₁₄N₂O₄S Hydroxamic acid, phenylsulfamoyl 27 DMSO-soluble
Panobinostat (FARYDAK®) C₂₁H₂₃N₃O₂ Hydroxamic acid, indole side chain ~5–10* Water-soluble (as lactate)
CAS 3669-32-7 C₉H₉NO₂ Hydroxamic acid, phenyl group >1000* Poor aqueous solubility
CAS 137474-10-3 C₂₂H₁₉FN₂O₄S Fluoro, hydroxyl, N-methyl, phenylsulfamoyl N/A Data pending
N-(4-chlorophenyl)- derivatives Varies Alkyl/aryl substituents >100* Moderate in DMSO

Key Research Findings

  • Belinostat’s Selectivity: The phenylsulfamoyl group enhances interactions with HDAC’s hydrophobic active sites, improving potency .
  • Role of Hydroxamic Acid: Critical for zinc chelation in HDAC catalytic pockets; its removal (e.g., in Belinostat Amide, CAS 1485081-57-9) abolishes activity .
  • Fluorination Effects : Fluorinated analogs (e.g., CAS 137474-10-3) may reduce oxidative metabolism, extending half-life .

Preparation Methods

Wittig Reaction for α,β-Unsaturated Ester Formation

3-Nitrobenzaldehyde undergoes a Wittig reaction with triethylphosphonoacetate in aqueous potassium carbonate (K₂CO₃) at 60–80°C. This produces (E)-ethyl 3-(3-nitrophenyl)acrylate with >85% yield. The reaction exploits the ylide generated in situ from triethylphosphonoacetate, which attacks the aldehyde carbonyl group to form the trans-alkene.

Critical Parameters :

  • Solvent: Water (avoids organic solvents, enhancing green chemistry metrics)

  • Base: K₂CO₃ (optimizes ylide formation without side reactions)

  • Temperature: 60–80°C (balances reaction rate and selectivity)

Nitro Group Reduction

The nitro group in (E)-ethyl 3-(3-nitrophenyl)acrylate is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux. This yields (E)-ethyl 3-(3-aminophenyl)acrylate with 92–95% purity. Tin chloride provides selective reduction without hydrogenating the acrylate double bond.

Diazotization and Chlorosulfonation

The amine intermediate is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with sulfur dioxide (SO₂) and copper(I) chloride (CuCl) in acetic acid. This introduces the chlorosulfonyl group, forming (E)-ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate. The CuCl catalyst facilitates radical-based sulfonation.

Coupling with Aniline

The chlorosulfonyl intermediate reacts with aniline in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a base. This nucleophilic aromatic substitution forms the sulfonamide linkage, yielding (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. DMAP enhances reaction efficiency by scavenging HCl.

Chlorination and Hydroxylamine Addition

The acrylic acid is converted to its acyl chloride using oxalyl chloride ((COCl)₂) in tetrahydrofuran (THF). Subsequent treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in THF at 25°C introduces the N-hydroxy group, affording Belinostat with 78–82% yield.

Purification :
Crude Belinostat is recrystallized from ethyl acetate-methanol (4:1) at 0–5°C, achieving >99% purity by HPLC. This solvent mixture maximizes solubility differences between the product and impurities.

Alternative Route via Sulfonyl Hydrazide Intermediates

A modified approach employs electrochemical coupling of sulfonyl hydrazides with N-hydroxy compounds (Figure 2). In a divided cell with carbon/stainless steel electrodes, 3-(phenylamino)sulfonylbenzenesulfonyl hydrazide reacts with N-hydroxysuccinimide under constant current (300 mA) in THF-water (1:1). This one-pot method achieves 75–80% yield but requires specialized equipment.

Advantages :

  • Avoids hazardous chlorinating agents (e.g., oxalyl chloride)

  • Reduces step count from seven to three

Limitations :

  • Lower overall yield compared to the Wittig-based route

  • Scalability challenges due to electrochemical setup

Industrial-Scale Optimization

The patent-priority method (WO2017199264A1) addresses prior art limitations by eliminating oleum and palladium catalysts. Key improvements include:

Solvent Selection

  • Wittig Reaction : Water replaces toxic dipolar aprotic solvents

  • Chlorination : THF enables safer handling than DCM

Catalytic System

  • Diazo Reaction : CuCl reduces SO₂ usage by 40%

  • Coupling : DMAP increases reaction rate 3-fold

Crystallization Control

Ethyl acetate-methanol mixtures produce Form 1 crystals with XRD peaks at 4.5°, 13.5°, and 26.3° (2θ). This polymorph exhibits superior solubility and stability for pharmaceutical formulation.

Analytical Characterization

Critical quality attributes are verified through:

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.0%
Residual SolventsGC-MS<500 ppm (THF, DCM)
Sulfur ContentElemental Analysis9.8–10.2%
Crystal FormXRDMatches Form 1 pattern

Hydroxylamine content is quantified via titration with ceric ammonium nitrate.

Emerging Methodologies

Recent advances focus on enzymatic sulfonamide formation using aryl sulfotransferases. Pilot studies achieve 50–60% conversion but face substrate specificity issues. Computational modeling predicts improved enzyme variants could elevate yields to >90% within 2–3 years .

Q & A

Q. What are the validated synthetic routes for producing Belinostat with high purity (>98%)?

Belinostat is synthesized via a multi-step process involving key intermediates and coupling reactions. A common method includes:

  • Step 1 : Condensation of 3-[(phenylamino)sulfonyl]benzoic acid with hydroxylamine to form the hydroxamate moiety.
  • Step 2 : Acrylation using propenoyl chloride under controlled pH (7–8) in dichloromethane (DCM) to yield the (E)-isomer.
  • Purification : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) ensures >98% purity .
  • Characterization : Confirm identity via ESI-MS (expected [M+H]⁺ at m/z 319.35) and ¹H NMR (key signals: δ 7.8–8.2 ppm for aromatic protons, δ 6.5–7.0 ppm for acrylamide doublet) .

Q. How is HDAC inhibitory activity quantified for Belinostat in vitro?

Standard assays include:

  • Fluorometric HDAC Activity Kits : Use HeLa cell nuclear extracts or recombinant HDAC isoforms (e.g., HDAC1, HDAC6). Incubate Belinostat (0.1–100 µM) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) for 1–2 hours. Measure deacetylated product fluorescence (ex/em: 380/460 nm). IC₅₀ is calculated using nonlinear regression .
  • Cell-Based Assays : Treat cancer cell lines (e.g., A2780 ovarian carcinoma) with Belinostat (0.1–10 µM) for 48 hours. Quantify viability via MTT assay. IC₅₀ values typically range 0.2–0.66 µM .

Q. What analytical techniques are critical for characterizing Belinostat’s structural integrity?

  • HPLC : Purity assessment using a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 319.35) and fragmentation patterns .
  • ¹H/¹³C NMR : Verify stereochemistry and functional groups (e.g., acrylamide protons at δ 6.5–7.0 ppm, sulfonamide NH at δ 10.2 ppm) .

Advanced Research Questions

Q. How does Belinostat overcome cisplatin resistance in ovarian cancer models?

Belinostat downregulates survival pathways (e.g., survivin via TGF-β/PKA signaling) and enhances DNA damage in cisplatin-resistant A2780 cells. Key methods:

  • Apoptosis Assays : Annexin V/PI staining post-treatment (1–5 µM Belinostat + 10 µM cisplatin) shows synergistic effects (Combination Index <1 via Chou-Talalay analysis) .
  • qPCR : Measure survivin mRNA reduction (e.g., 50% decrease at 1 µM Belinostat) .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Belinostat across studies?

Variations arise from assay conditions:

  • HDAC Isoform Selectivity : Belinostat’s IC₅₀ for HDAC1 (27 nM) differs from HDAC6 (92 nM). Use isoform-specific substrates .
  • Cell Line Variability : Test multiple lines (e.g., HCT116 colon vs. PC3 prostate cancer). Normalize data to baseline HDAC activity (Western blot for acetylated histone H3) .
  • Serum Interference : Use serum-free media during treatment to avoid protein-binding artifacts .

Q. What strategies optimize Belinostat’s pharmacokinetics in combination therapies?

  • Co-Administration with Docetaxel : Preclinical studies show enhanced activity in ovarian cancer. Protocol: Administer Belinostat (20 mg/kg, IP) + docetaxel (10 mg/kg, IV) in xenograft models. Monitor tumor volume biweekly and assess synergy via Bliss independence .
  • Structural Modifications : Introduce triazole or fluorinated groups (e.g., analogues in ) to improve solubility and blood-brain barrier penetration. Evaluate via logP measurements and in vivo PK studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.